![molecular formula C20H26N2O3S B5888054 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine derivatives involves complex chemical reactions. For instance, a study on the development and characterization of adenosine A2B receptor antagonists presents a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showcasing the intricate synthesis processes involved in creating compounds with similar structures (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques, including crystallography and density functional theory (DFT) calculations. For example, crystal structure studies and Hirshfeld surface analysis were performed on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into their molecular conformation and intermolecular interactions (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives can be complex. Research has shown various chemical reactions these compounds undergo, such as demethylenation, methylation, and glucuronidation, highlighting their diverse chemical behavior and potential for further functionalization (Staack & Maurer, 2004).
properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-19-8-10-20(11-9-19)26(23,24)22-14-12-21(13-15-22)16-18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXVFJDILOWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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